Cas no 587010-66-0 (2-amino-N-cyclopentyl-1-(E)-(pyridin-3-yl)methylideneamino-1H-pyrrolo2,3-bquinoxaline-3-carboxamide)

2-amino-N-cyclopentyl-1-(E)-(pyridin-3-yl)methylideneamino-1H-pyrrolo2,3-bquinoxaline-3-carboxamide structure
587010-66-0 structure
Product Name:2-amino-N-cyclopentyl-1-(E)-(pyridin-3-yl)methylideneamino-1H-pyrrolo2,3-bquinoxaline-3-carboxamide
CAS No:587010-66-0
MF:C22H21N7O
MW:399.448443174362
CID:5436619
Update Time:2025-07-17

2-amino-N-cyclopentyl-1-(E)-(pyridin-3-yl)methylideneamino-1H-pyrrolo2,3-bquinoxaline-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-N-cyclopentyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
    • 1H-Pyrrolo[2,3-b]quinoxaline-3-carboxamide, 2-amino-N-cyclopentyl-1-[(3-pyridinylmethylene)amino]-
    • 2-amino-N-cyclopentyl-1-(E)-(pyridin-3-yl)methylideneamino-1H-pyrrolo2,3-bquinoxaline-3-carboxamide
    • Inchi: 1S/C22H21N7O/c23-20-18(22(30)26-15-7-1-2-8-15)19-21(28-17-10-4-3-9-16(17)27-19)29(20)25-13-14-6-5-11-24-12-14/h3-6,9-13,15H,1-2,7-8,23H2,(H,26,30)
    • InChI Key: UPAZZUOHTPZBCK-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)N=C2C(C(NC3CCCC3)=O)=C(N)N(N=CC3=CC=CN=C3)C=12

2-amino-N-cyclopentyl-1-(E)-(pyridin-3-yl)methylideneamino-1H-pyrrolo2,3-bquinoxaline-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3225-5575-2μmol
2-amino-N-cyclopentyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
587010-66-0 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3225-5575-5μmol
2-amino-N-cyclopentyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
587010-66-0 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3225-5575-10μmol
2-amino-N-cyclopentyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
587010-66-0 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3225-5575-20μmol
2-amino-N-cyclopentyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
587010-66-0 90%+
20μl
$79.0 2023-04-27
Life Chemicals
F3225-5575-1mg
2-amino-N-cyclopentyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
587010-66-0 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3225-5575-2mg
2-amino-N-cyclopentyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
587010-66-0 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3225-5575-3mg
2-amino-N-cyclopentyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
587010-66-0 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3225-5575-4mg
2-amino-N-cyclopentyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
587010-66-0 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3225-5575-5mg
2-amino-N-cyclopentyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
587010-66-0 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3225-5575-10mg
2-amino-N-cyclopentyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
587010-66-0 90%+
10mg
$79.0 2023-04-27

2-amino-N-cyclopentyl-1-(E)-(pyridin-3-yl)methylideneamino-1H-pyrrolo2,3-bquinoxaline-3-carboxamide Related Literature

Additional information on 2-amino-N-cyclopentyl-1-(E)-(pyridin-3-yl)methylideneamino-1H-pyrrolo2,3-bquinoxaline-3-carboxamide

Introduction to 2-amino-N-cyclopentyl-1-(E)-(pyridin-3-yl)methylideneamino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS No. 587010-66-0)

2-amino-N-cyclopentyl-1-(E)-(pyridin-3-yl)methylideneamino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, identified by its CAS number 587010-66-0, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a fusion of multiple structural motifs, including pyrrole, quinoxaline, and pyridine rings, which are well-documented for their diverse biological activities. The compound's unique structural framework, characterized by its amino, carboxamide, and alkene functionalities, positions it as a promising candidate for further exploration in drug discovery and therapeutic development.

The pyrrolo[2,3-b]quinoxaline scaffold is particularly noteworthy due to its presence in several bioactive natural products and synthetic molecules. This bicyclic system has been extensively studied for its potential to interact with biological targets such as enzymes and receptors. The incorporation of a cyclopentyl group at the N-position introduces steric bulk, which can modulate binding affinity and selectivity. Additionally, the (E)-(pyridin-3-yl)methylidene moiety adds another layer of complexity, providing a hydrogen bond acceptor site that could enhance interactions with biological macromolecules.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. Studies suggest that the 2-amino-N-cyclopentyl-1-(E)-(pyridin-3-yl)methylideneamino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide scaffold could exhibit inhibitory activity against various therapeutic targets. For instance, preliminary docking studies have indicated potential interactions with kinases and other enzymes implicated in cancer progression. These findings align with the broader trend in medicinal chemistry toward designing molecules with multiple functional groups to achieve synergistic effects.

The carboxamide functionality at the 3-position of the quinoxaline ring is another critical feature that influences the compound's biological profile. Carboxamides are known to participate in hydrogen bonding interactions, both as donors and acceptors, which can be crucial for stabilizing enzyme-substrate complexes. Moreover, the presence of multiple amino groups provides opportunities for further derivatization, allowing chemists to fine-tune solubility, bioavailability, and metabolic stability.

In the context of drug discovery, the synthesis of 2-amino-N-cyclopentyl-1-(E)-(pyridin-3-yl)methylideneamino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide presents both challenges and opportunities. The multi-step synthesis requires precise control over reaction conditions to ensure regioselectivity and yield optimization. However, modern synthetic methodologies have made significant strides in facilitating the construction of complex heterocyclic systems. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have become indispensable tools in the synthetic chemist's arsenal.

One particularly interesting aspect of this compound is its potential application in addressing neurological disorders. The pyrrole and quinoxaline moieties are known to cross the blood-brain barrier and interact with neurotransmitter systems. Preclinical studies have shown that similar scaffolds exhibit neuroprotective properties by modulating oxidative stress and inflammation pathways. Given these findings, 2-amino-N-cyclopentyl-1-(E)-(pyridin-3-yl)methylideneamino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide may serve as a lead compound for developing novel therapeutics targeting conditions such as Alzheimer's disease and Parkinson's disease.

The role of computational biology in understanding the pharmacological properties of complex molecules cannot be overstated. High-throughput virtual screening (HTVS) has become a standard practice for identifying promising candidates from large chemical libraries. By leveraging machine learning algorithms and large-scale datasets, researchers can predict binding affinities and rank compounds based on their potential therapeutic efficacy. This approach has significantly reduced the time required to identify lead compounds for further development.

Ethical considerations also play a crucial role in modern drug discovery. Ensuring that research is conducted responsibly and with minimal environmental impact is paramount. Green chemistry principles have been increasingly adopted in synthetic protocols to reduce waste generation and hazardous exposures. For instance, solvent-free reactions and catalytic methods have been explored as alternatives to traditional approaches involving large quantities of reagents.

The future prospects for 2-amino-N-cyclopentyl-1-(E)-(pyridin-3-yl)methylideneamino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide are promising given its unique structural features and potential biological activities. Further investigation into its pharmacokinetic properties will be essential to assess its suitability for clinical translation. Additionally, exploring derivatives of this molecule through structure-based drug design could uncover novel analogs with enhanced potency or selectivity.

In conclusion, 2-amino-N-cyclopentyl -1-(E)-(pyridin - 3 - ylmethylideneamino - 1 H - pyrrolo [ 2 , 3 - b ] quinoxal ine - 3 - carbox amide ( CAS No . 587010 -66 -0 ) represents a compelling target for medicinal chemistry research . Its intricate architecture , coupled with promising preclinical data , positions it as a valuable asset in the quest for new therapeutic agents . As our understanding of molecular interactions continues to evolve , compounds like this will undoubtedly play a pivotal role in shaping the future of drug discovery .

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.